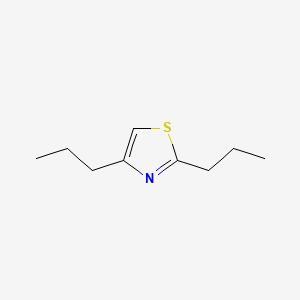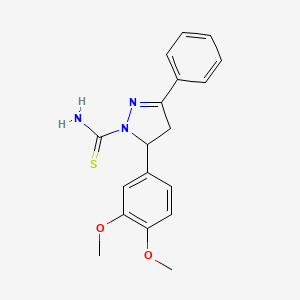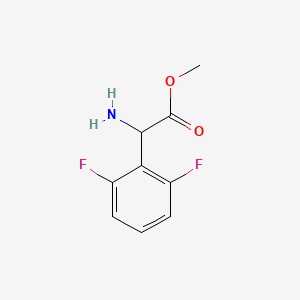
2-Aminopropane-1,3-dithiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopropane-1,3-dithiol hydrochloride is an organic compound with the molecular formula C3H9NS2·HCl It is a derivative of 2-aminopropane-1,3-dithiol, which contains both amino and thiol functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Aminopropan-1,3-dithiolhydrochlorid beinhaltet typischerweise die Reaktion von 2-Aminopropan-1,3-dithiol mit Salzsäure. Der Prozess kann wie folgt zusammengefasst werden:
Ausgangsmaterial: 2-Aminopropan-1,3-dithiol.
Reaktion mit Salzsäure: Das Ausgangsmaterial wird in einem geeigneten Lösungsmittel, wie Wasser oder Ethanol, gelöst, und Salzsäure wird zu der Lösung hinzugefügt.
Bildung des Hydrochloridsalzes: Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhter Temperatur gerührt, bis die Bildung des Hydrochloridsalzes abgeschlossen ist.
Isolierung und Reinigung: Das Produkt wird durch Filtration oder Verdampfung des Lösungsmittels isoliert, gefolgt von einer Umkristallisation, um reines 2-Aminopropan-1,3-dithiolhydrochlorid zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Aminopropan-1,3-dithiolhydrochlorid folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industrie- reaktoren und kontinuierlichen Fließsystemen, um eine effiziente und gleichmäßige Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Produkt wird strengen Qualitätskontrollen unterzogen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Aminopropan-1,3-dithiolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppen können oxidiert werden, um Disulfide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiol zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-Aminopropan-1,3-dithiolhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung konzentriert sich darauf, seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Aminopropan-1,3-dithiolhydrochlorid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Amino- und Thiolgruppen ermöglichen es ihm, kovalente Bindungen mit Proteinen und anderen Biomolekülen zu bilden, wodurch ihre Funktion möglicherweise verändert wird. Die Verbindung kann auch an Redoxreaktionen teilnehmen und die zellulären oxidativen Stresswege beeinflussen.
Wirkmechanismus
The mechanism of action of 2-aminopropane-1,3-dithiol hydrochloride involves its interaction with various molecular targets. The amino and thiol groups allow it to form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-1,3-propandiol: Ähnliche Struktur, aber mit Hydroxylgruppen anstelle von Thiolgruppen.
2-Aminopropan-1,3-diol: Eine weitere verwandte Verbindung mit anderen funktionellen Gruppen.
Einzigartigkeit
2-Aminopropan-1,3-dithiolhydrochlorid ist aufgrund des Vorhandenseins sowohl von Amino- als auch von Thiolgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen und mit Biomolekülen zu interagieren, macht es zu einer wertvollen Verbindung in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
26690-92-6 |
|---|---|
Molekularformel |
C3H10ClNS2 |
Molekulargewicht |
159.7 g/mol |
IUPAC-Name |
2-aminopropane-1,3-dithiol;hydrochloride |
InChI |
InChI=1S/C3H9NS2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H |
InChI-Schlüssel |
WGJSMXJPSFEYSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS)N)S.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125407.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
![(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone](/img/structure/B12125432.png)
![3-[2-(thiophen-2-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12125434.png)
![Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-](/img/structure/B12125437.png)


amine](/img/structure/B12125443.png)
